molecular formula C6H4N2O2S B116816 thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 16233-51-5

thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B116816
CAS RN: 16233-51-5
M. Wt: 168.18 g/mol
InChI Key: QAFVXBQPQCSSLI-UHFFFAOYSA-N
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Description

Thienopyrimidine derivatives, including thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, hold a unique place in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are widely represented in medicinal chemistry . Thieno[2,3-d]pyrimidine derivatives and thieno[3,2-d]pyrimidine derivatives have shown excellent antineoplastic activity against prostate cancer (PC3) with IC 50 values in the submicromolar values from 0.1 to 0.79 µM .


Synthesis Analysis

Thienopyrimidine derivatives are synthesized from available starting materials according to convenient synthetic procedures using a one-pot solvent-free reaction . A series of novel 2,4-diamino-thieno pyrimidine derivatives were designed and synthesized, and their structure confirmed by 1 H NMR, 13 C NMR, and HR-MS .


Molecular Structure Analysis

Thienopyrimidine derivatives are structural analogs of purines . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

Thienopyrimidine derivatives are synthesized via different methods . For instance, a green approach to the synthesis of this pharmacologically important class of compounds via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S 8, and formamide has been reported .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Thieno[2,3-d]pyrimidine-2,4-diones are investigated for their role as human GnRH receptor antagonists, useful in treating reproductive diseases. Key features like the 2-(2-pyridyl)ethyl group and hydrophobic substituents on the core structure enhance receptor binding activity (Guo et al., 2003).

Fluorescent Nucleobase Analogues

  • Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione serves as a core heterocycle in designing fluorescent nucleoside analogues, useful in biochemical and medical research. It is converted into emissive pyrimidine and purine nucleoside analogues through N-glycosylation and C-glycosidation (Tor et al., 2007).

Immunomodulators

  • A series of 3-mercaptoalkylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones exhibit immunostimulating activities, potentially useful in medical therapies (Gütschow et al., 1995).

Nucleoside Analogues

  • 1-(β-D-ribofuranosyl)thieno[3,2-d]pyrimidine-2,4-dione, a uridine analogue, and its derivatives have potential applications in nucleoside research and drug development (Fossey et al., 1993).

Analgesic and Anti-inflammatory Activities

  • Thieno[1,3-d]pyrimidine-2,4(1H,3H)-diones, investigated for analgesic and anti-inflammatory properties, show promise as therapeutic agents without ulcerogenic activity (Romeo et al., 1998).

Bioactivity of Derivatives

  • Synthesis of various thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives highlights their potential in biological and pharmacological applications, such as enzyme inhibition and antibacterial properties (Hirota et al., 1990).

Anticancer and Antibacterial Properties

  • Thieno[3,2-d]pyrimidine derivatives, including Schiff base ligand and its La and Gd complexes, exhibit significant anticancer activity against human epithelial colorectal adenocarcinoma cells and antibacterial activity (Aly et al., 2018).

Synthetic Applications

  • Various synthetic routes to thieno[3,2-d]pyrimidine nucleosides and their derivatives open avenues for research in bioactive compounds and potential drug development (Fossey et al., 1995).

Biological Importance

  • A comprehensive review of thieno[3,2-d]pyrimidines highlights their biological importance in various pharmaceutical applications, emphasizing their role in drug discovery for diseases like cancer, infectious diseases, and diabetes (Islam & Quadery, 2021).

Herbicide Research

  • Thieno[2,3-d]pyrimidine-2,4-dione-based compounds are investigated as protoporphyrinogen IX oxidase inhibitors, showing potential as effective herbicides with wide weed control spectrum and safety on certain crops (Wang et al., 2021).

Antibacterial Synthesis

  • Substituted thieno[2,3-d]pyrimidines are synthesized and evaluated for their antibacterial properties, adding to the scope of their applications in medical research (More et al., 2013).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione . Personal protective equipment and adequate ventilation are recommended .

Future Directions

Thienopyrimidine derivatives continue to attract great interest due to their wide variety of interesting biological activities . They are frequently used chemical scaffolds in drug development . The patterns of structure–activity that are important for further optimization of the structure and the creation of more selective and active anticancer agents have been proposed .

properties

IUPAC Name

1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFVXBQPQCSSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427606
Record name Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS RN

16233-51-5
Record name Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 3-amino-2-thiophenecarboxylate 1 (13.48 g, 85.85 mmol) and urea (29.75 g, 5 eq.) was heated at 190° C. for 2 hours. The hot reaction mixture was poured onto sodium hydroxide solution and any insoluble material was removed by filtration. The mixture was then acidified (HCl, 2N) to yield 1H-thieno[3,2-d]pyrimidine-2,4-dione 2 as a white precipitate, which was collected by filtration and air dried (9.49 g, 66%). 1H NMR 400 MHz, d6-DMSO) 6.90 (1H, d, J=5.2 Hz), 8.10 (1H, d, J=5.2 Hz), 11.60-11.10 (2H, br s).
Quantity
13.48 g
Type
reactant
Reaction Step One
Name
Quantity
29.75 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-amino-1H-thieno[3,2-d]pyrimidine-2,4-dione (1.70 g, 9.3 mmol) in a 1:1 mixture of acetic acid/H2O (155 mL) was added sodium nitrite (1.92 g, 27.8 mmol) portion-wise. The reaction mixture was heated to 60° C. until the evolution of brown gas ceased (2 h). Acetic acid was removed under reduced pressure and the solution was cooled to 0° C. The resulting white solid was collected by filtration to afford 0.77 g of the desired product. MS: 167.3. 1H NMR (400 MHz, d6-N,N-dimethylsulfoxide (d6-DMSO)) δ ppm 11.40 (br s, 1H), 8.04 (d, J=5.2 Hz, 1H), 6.91 (d, J=5.3 Hz, 1H), 3.34 (br s, 1H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl 3-aminothiophene-2-carboxylate (4.9 g, 31.3 mmol) and urea (19 g, 187 mmol) were dissolved in N,N-dimethylformamide (10 mL), the reaction temperature was raised to 190° C., followed by stirring for 12 hours. After the reaction was complete, the reaction mixture was added to 1N NaOH aqueous solution, cooled to room temperature and filtered under a reduced pressure to remove the insoluble precipitate. The filtrate was acidified (pH 2) with 2N HCl aqueous solution, and the resulting solid was filtered under a reduced pressure with washing using distilled water. The resulting solid was dried under a reduced pressure to obtain the title compound (yield: 3.2 g, 61.5%).
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
EA Bakhite, AE Abdel-Rahman… - Phosphorus, Sulfur, and …, 2004 - Taylor & Francis
5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides (1a, b) were reacted with aromatic aldehydes or with some cycloalkanones to give the corresponding …
Number of citations: 29 www.tandfonline.com
SMH Sanad, AAM Ahmed… - Journal of Heterocyclic …, 2020 - Wiley Online Library
3‐(Benzo[d][1,3]dioxol‐5‐yl)‐1‐(thiophen‐2‐yl)prop‐2‐en‐1‐one reacted with each of thiourea and 6‐amino‐2‐thioxo‐2,3‐dihydropyrimidin‐4(1H)‐one to give the corresponding …
Number of citations: 30 onlinelibrary.wiley.com
Y Tor, S Del Valle, D Jaramillo, SG Srivatsan, A Rios… - Tetrahedron, 2007 - Elsevier
A convergent approach for a family of fluorescent nucleosides is described. It relies on thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione that serves as a core heterocycle. This condensed …
Number of citations: 65 www.sciencedirect.com
HY Qian, ZL Wang, LL Chen, YL Pan, XY Xie… - …, 2018 - Wiley Online Library
Herein we describe the design and synthesis of a new series of heteroarylpyrimidine/heteroaryltriazine derivatives on the basis of quinazoline‐2,4(1H,3H)‐diones as CB 2 R‐selective …
T Ye, Y Han, R Wang, P Yan, S Chen, Y Hou… - Bioorganic Chemistry, 2020 - Elsevier
To develop novel therapeutic agents with anticancer activities, two series of novel 2,4-bismorpholinyl-thieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives …
Number of citations: 10 www.sciencedirect.com
H FUKUMI, M SUGIYAMA… - Chemical and …, 1989 - jstage.jst.go.jp
A. practical preparation of 2, 3-dillydro-5H-oxazolo [3, 24] thieno [3, 2-d] pyrimidin-5~ one (2) from methyl 3-aminothiophene-Z—carhoxylate in two steps was developed. The addition …
Number of citations: 16 www.jstage.jst.go.jp
MD Meyer, RJ Altenbach, FZ Basha… - Journal of medicinal …, 1997 - ACS Publications
Table 1. Radioligand Binding Profile of 1 receptora Ki (nM) 95% confididence limits human R1a 0.220 0.091-0.533 human R1b 6.95 6.03-8.00 human R1d 0.97 0.825-1.13 human R2a …
Number of citations: 29 pubs.acs.org
G Romeo, L Salerno, V Pittalà, MN Modica… - European Journal of …, 2014 - Elsevier
A new series of high affinity ligands and antagonists for the α 1D -adrenergic receptor (AR) has been discovered. New molecules present a [1]benzothieno[3,2-d]pyrimidin-2,4(1H,3H)-…
Number of citations: 10 www.sciencedirect.com
H Cho, I Shin, H Yoon, E Jeon, J Lee… - Journal of Medicinal …, 2021 - ACS Publications
Focal adhesion kinase (FAK) is overexpressed in highly invasive and metastatic cancers. To identify novel FAK inhibitors, we designed and synthesized various thieno[3,2-d]pyrimidine …
Number of citations: 12 pubs.acs.org
BS Kim, K Kim - The Journal of Organic Chemistry, 2000 - ACS Publications
Thioaroylketene S,N-acetals were treated with active methylene compounds including β-keto ester, nitromethane, cyanoacetic acid, p-toluenesulfonylacetone, 4-nitrophenylacetic acid, …
Number of citations: 52 pubs.acs.org

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